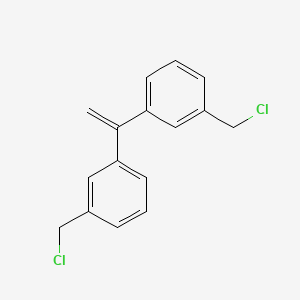
1,1-Bis(3-chloromethylphenyl)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(3-chloromethylphenyl)ethene is an organic compound with the molecular formula C16H14Cl2 It is a derivative of ethene, featuring two chloromethyl groups attached to the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
1,1-Bis(3-chloromethylphenyl)ethene can be synthesized through a multi-step process starting from pentaerythritol. The initial step involves the partial chlorination of pentaerythritol to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the chloromethyl groups and form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
1,1-Bis(3-chloromethylphenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications of the compound.
科学研究应用
1,1-Bis(3-chloromethylphenyl)ethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
作用机制
The mechanism of action of 1,1-Bis(3-chloromethylphenyl)ethene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
1,1-Bis(chloromethyl)ethylene: This compound is similar in structure but lacks the phenyl rings.
1,1-Bis(morpholino)ethene: This compound features morpholino groups instead of chloromethyl groups.
Uniqueness
1,1-Bis(3-chloromethylphenyl)ethene is unique due to the presence of phenyl rings, which impart distinct chemical properties and reactivity. The phenyl rings can participate in various aromatic substitution reactions, making the compound versatile for different synthetic applications.
属性
CAS 编号 |
202923-19-1 |
|---|---|
分子式 |
C16H14Cl2 |
分子量 |
277.2 g/mol |
IUPAC 名称 |
1-(chloromethyl)-3-[1-[3-(chloromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(15-6-2-4-13(8-15)10-17)16-7-3-5-14(9-16)11-18/h2-9H,1,10-11H2 |
InChI 键 |
XTFICDIUPGOOPZ-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC(=C1)CCl)C2=CC=CC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




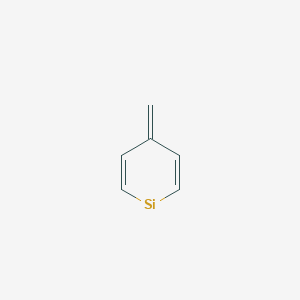

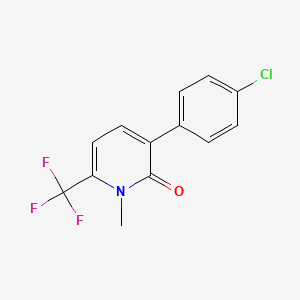
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

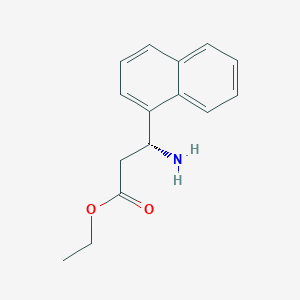

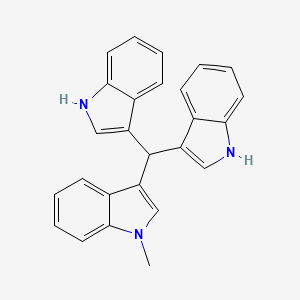
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
